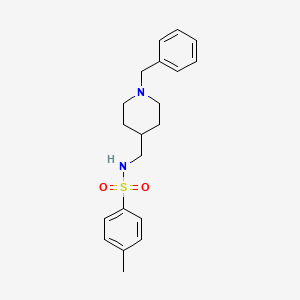

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-17-7-9-20(10-8-17)25(23,24)21-15-18-11-13-22(14-12-18)16-19-5-3-2-4-6-19/h2-10,18,21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYBPKVKJAUTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-benzylpiperidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide features a piperidine ring, a benzyl group, and a sulfonamide functional group. The synthesis typically involves the reaction of sulfonyl chlorides with amines, specifically through the reaction of 4-methylbenzenesulfonyl chloride with N-benzylpiperidin-4-amine under controlled conditions. This process can be enhanced by using bases or conducting the reaction under inert atmospheres to improve yield and purity.

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, thus regulating neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. Research indicates that sulfonamide derivatives often exhibit activity against various bacterial strains, suggesting that this compound may also possess such properties, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects

The presence of the piperidine and sulfonamide groups suggests potential anti-inflammatory effects. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, indicating that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Medicinal Chemistry Applications

This compound is being investigated as a lead compound in drug development due to its ability to cross the blood-brain barrier. Its pharmacological profile suggests potential applications in:

- Neurological Disorders : Targeting AChE makes it a candidate for treating Alzheimer's disease and other cognitive impairments.

- Cancer Therapy : Similar sulfonamides have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds structurally related to this compound:

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

A. Piperidine-Based Analogues

N-(1-Benzylpiperidin-4-yl)arylacetamides

- Structural Difference : Replaces the sulfonamide group with an arylacetamide moiety.

- Biological Activity : Exhibits high selectivity for sigma1 receptors (Ki values: 0.8–1.2 nM) over sigma2 receptors (Ki >100 nM). Substitution on the benzyl group (e.g., halogens) enhances sigma2 affinity without compromising sigma1 selectivity .

- Key Insight : The acetamide group prioritizes sigma receptor binding, whereas the sulfonamide in the target compound shifts activity toward cholinesterase inhibition.

N-(1-Phenethylpiperidin-4-yl) Derivatives

- Structural Difference : Substitutes benzyl with phenethyl at the piperidine nitrogen.

- Biological Activity : Maintains efficacy in multifactorial drug candidates, suggesting the benzyl/phenethyl group modulates potency rather than target specificity .

B. Sulfonamide-Based Analogues

N-(4-Hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Derivatives

- Structural Difference : Lacks the piperidine-benzyl group; features hydroxyl and methyl substituents on the benzene ring.

- Biological Activity : Demonstrates lipoxygenase (LOX) inhibition (IC50: 57 ± 0.97 µM) and moderate BChE activity (IC50: 89 ± 0.79 µM). Benzoyl substitution at the 4-O position enhances LOX inhibition .

- Key Insight : The piperidine-benzyl group in the target compound confers cholinesterase inhibition, whereas simpler sulfonamides favor LOX targeting.

5,6-Dihydropyrazolo[5,1-a]isoquinoline Sulfonamides Structural Difference: Incorporates a fused pyrazolo-isoquinoline ring system. Physical Properties: Melting points range from 84–111°C, influenced by substituents (e.g., nitro, cyano, or furan groups) . Key Insight: Bulkier aromatic systems increase melting points and may alter solubility compared to the target compound.

Key Observations:

- Sigma vs. Cholinesterase Targeting : The acetamide-sigma receptor interaction contrasts with the sulfonamide-cholinesterase activity, highlighting the role of functional groups in target selection.

- Substituent Effects : Halogenation on the benzyl group (e.g., in sigma ligands) enhances sigma2 affinity, while benzoyl groups in sulfonamides improve LOX inhibition .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interaction with acetylcholinesterase (AChE). This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Target Enzyme: Acetylcholinesterase (AChE)

The primary mechanism of action for this compound involves its inhibition of AChE, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is crucial in treating conditions such as Alzheimer’s disease and other cognitive disorders where cholinergic transmission is impaired .

Biochemical Pathways

The inhibition of AChE affects several physiological functions mediated by the cholinergic system, including:

- Muscle movement

- Breathing regulation

- Heart rate modulation

- Learning and memory processes

These pathways are vital for maintaining homeostasis and cognitive function, making AChE inhibitors like this compound promising candidates for therapeutic development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Distribution : It likely crosses the blood-brain barrier, which is critical for central nervous system (CNS) effects.

- Metabolism : The metabolic pathways may involve phase I and phase II reactions, leading to various metabolites with potential biological activity.

- Excretion : Primarily through renal pathways, necessitating further studies on its half-life and clearance rates.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-benzyl-N-methylbenzenesulfonamide | Benzene ring with methyl and sulfonamide | Antimicrobial |

| 1-(benzylpiperidin-4-yl)-3-methylbenzenesulfonamide | Piperidine ring with methyl substitution | Analgesic properties |

| N-(2-(2-(2-(benzoyl)amino)phenyl)thiazol-5-yl)acetamide | Thiazole ring with benzoyl group | Kinase inhibition |

These compounds demonstrate a range of activities from antimicrobial to analgesic effects, indicating that structural modifications can significantly influence their pharmacological profiles .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Inhibition Studies : One study highlighted the compound's effectiveness in inhibiting AChE with a reported IC50 value indicative of strong potency. This suggests its potential use in developing treatments for Alzheimer’s disease where AChE inhibition is beneficial .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that specific substitutions on the benzene ring can enhance binding affinity to AChE. For instance, introducing electron-withdrawing groups has been correlated with increased inhibitory activity against AChE .

- Therapeutic Applications : The compound has been explored as a lead candidate for drug development targeting neurodegenerative diseases due to its ability to modulate cholinergic signaling effectively. Its potential applications extend beyond neuroprotection to include roles in managing pain and inflammation through its interactions with other biological targets .

Q & A

Basic: What are the key synthetic strategies for N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperidine-benzyl precursor followed by sulfonamide coupling. A common approach includes:

Nucleophilic substitution : Reacting 1-benzylpiperidin-4-ylmethanamine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.

Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) is critical for achieving >95% purity.

Reaction optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) minimize side reactions like over-sulfonation .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the integration of aromatic protons (δ 7.2–7.8 ppm for benzyl and tosyl groups) and piperidine methylene signals (δ 2.1–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 372.5 (CHNOS) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) and detect trace impurities .

Advanced: How can researchers optimize the synthetic route to improve scalability while maintaining high enantiomeric purity?

Methodological Answer:

- Design of Experiments (DOE) : Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and reaction times identifies optimal conditions for scalability.

- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) during sulfonamide formation or enzymatic resolution (lipases) ensures enantiomeric excess (>99% ee) .

- Continuous Flow Chemistry : Microreactors enhance heat/mass transfer, reducing side products and enabling gram-scale synthesis .

Advanced: How do structural modifications to the piperidine or benzenesulfonamide moieties affect target binding affinity, and what methodologies are used in SAR studies?

Methodological Answer:

- Analog Synthesis : Replace the benzyl group with fluorobenzyl () or thiophene-methyl () to assess steric/electronic effects.

- Biological Assays :

- In vitro binding : Radioligand displacement assays (e.g., H-radiolabeled competitors) quantify affinity for targets like serotonin receptors.

- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates for modified analogs.

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with receptor active sites, guiding rational design .

Advanced: What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Orthogonal Assays : Compare results from functional assays (e.g., cAMP inhibition) with binding studies to confirm target engagement.

- Purity Reassessment : Re-analyze batches via LC-MS to rule out degradation products or impurities (e.g., hydrolyzed sulfonamide) .

Advanced: How do computational models predict the compound’s interaction with biological targets, and what are the limitations of these methods?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor complexes over 100+ ns to assess stability of hydrogen bonds (e.g., sulfonamide–Arg residue interactions).

- Limitations :

- Force Field Accuracy : Classical models may misestimate π-π stacking or hydrophobic effects.

- Solvent Effects : Implicit solvent models (e.g., GB/SA) lack explicit water molecule dynamics.

- Validation : Experimental mutagenesis (e.g., Ala-scanning) is required to confirm predicted binding residues .

Basic: What are the primary biological targets of this compound, and how are they screened?

Methodological Answer:

- Target Identification :

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target kinase inhibition.

- GPCR Binding : Radioligand assays (e.g., H-LSD for 5-HT receptors) quantify affinity .

- Mechanistic Studies :

- Western Blotting : Assess downstream signaling (e.g., ERK phosphorylation) in cell lines.

Advanced: How does the compound’s physicochemical stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC.

- Thermal Stability : TGA/DSC analysis determines decomposition points (>150°C typical for sulfonamides).

- Formulation Strategies : Lyophilization or encapsulation (PLGA nanoparticles) enhances stability for in vivo studies .

Basic: What in vitro and in vivo models are appropriate for preliminary toxicity profiling?

Methodological Answer:

- In vitro :

- Cytotoxicity : MTT assay in HepG2 cells (IC > 100 μM suggests low toxicity).

- hERG Inhibition : Patch-clamp assays predict cardiac risk.

- In vivo :

- Acute Toxicity : OECD Guideline 423 in rodents (dose escalation to 500 mg/kg).

- Metabolite Identification : LC-MS/MS of plasma and urine identifies reactive metabolites .

Advanced: How can researchers leverage structural analogs to overcome solubility limitations in aqueous systems?

Methodological Answer:

- Salt Formation : React with HCl or sodium bicarbonate to improve water solubility (>10 mg/mL).

- Prodrug Design : Introduce phosphate or glycoside moieties cleaved in vivo.

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.